Product packaging for cis-2,3-Dimethylpiperidine hydrochloride(Cat. No.:CAS No. 67288-92-0)

cis-2,3-Dimethylpiperidine hydrochloride

Cat. No.: B2952270
CAS No.: 67288-92-0
M. Wt: 149.66
InChI Key: UECZGGHXYWFHDD-ZJLYAJKPSA-N
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Description

Significance of cis-2,3-Dimethylpiperidine (B3050075) Hydrochloride as a Stereodefined Heterocycle

The significance of cis-2,3-Dimethylpiperidine hydrochloride lies in its nature as a stereodefined heterocycle, which offers a fixed and predictable three-dimensional structure for use in organic synthesis. rsc.orgnih.gov The spatial arrangement of substituents on a cyclic scaffold is paramount in determining the molecule's biological activity and physical properties. In medicinal chemistry, for instance, the precise orientation of functional groups can dictate the efficacy and selectivity of a drug candidate. The cis-2,3-disubstituted piperidine (B6355638) motif is a key structural feature in a number of bioactive molecules and therapeutic agents. nih.gov

The defined stereochemistry of this compound makes it a valuable building block in fragment-based drug discovery. rsc.org This approach utilizes small, structurally well-defined molecules (fragments) to explore the binding pockets of biological targets. The rigid conformation of the cis-dimethyl substitution pattern provides a specific and predictable shape for interaction with enzymes and receptors. rsc.org Furthermore, the stereochemistry of substituted piperidines influences their conformational preferences, which in turn affects their reactivity and the stereochemical outcome of reactions in which they participate. rsc.orgnih.gov The cis-isomer of 2,3-dimethylpiperidine (B1295095), for example, will adopt a different chair conformation and exhibit different energetic profiles compared to its trans-counterpart, influencing its utility in stereoselective synthesis. nih.gov

Below is a table detailing the chemical properties of cis-2,3-Dimethylpiperidine.

PropertyValue
IUPAC Name (2S,3S)-2,3-dimethylpiperidine
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS Number 23513-39-5
InChI InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKey DRLFSUDDXLQHJT-BQBZGAKWSA-N
SMILES C[C@H]1CCCN[C@H]1C

Data sourced from PubChem CID 6993947. nih.gov

Historical Context of Piperidine Synthesis and Related Stereochemical Challenges

The history of piperidine chemistry dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson. rsc.org Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). rsc.org The synthesis of substituted piperidines, however, presents significant stereochemical challenges that have been a focus of organic chemists for decades. nih.gov

Early methods for synthesizing substituted piperidines often resulted in mixtures of stereoisomers, which were difficult to separate and characterize. The development of stereoselective synthetic methods has been crucial for accessing specific isomers with desired biological activities. The primary challenge in the synthesis of compounds like cis-2,3-Dimethylpiperidine lies in controlling the relative and absolute stereochemistry of the substituents on the piperidine ring.

A variety of synthetic strategies have been developed to address these challenges, including:

Hydrogenation of substituted pyridines: While a common method, controlling the facial selectivity of the hydrogenation to yield a specific stereoisomer can be difficult and is often dependent on the catalyst and reaction conditions. nih.gov

Cyclization of acyclic precursors: This approach offers more opportunities for stereocontrol through the use of chiral auxiliaries, catalysts, or stereospecific cyclization reactions. researchgate.net

Modification of existing piperidine rings: Methods such as epimerization can be used to convert a more readily available stereoisomer into the desired one. rsc.org

The following table provides a brief overview of different approaches to piperidine synthesis and the stereochemical control they offer.

Synthetic ApproachDescriptionStereochemical Control
Hydrogenation of Pyridines Reduction of the aromatic pyridine ring to a saturated piperidine ring.Often produces mixtures of stereoisomers; selectivity can be influenced by catalysts and directing groups.
Reductive Amination Cyclization of dicarbonyl compounds with an amine source.Can be stereoselective depending on the substrate and reducing agent.
Aza-Diels-Alder Reaction [4+2] cycloaddition of an imine and a diene.Can provide good control over relative stereochemistry.
Ring-Closing Metathesis Formation of the piperidine ring from an acyclic diene.Stereochemistry of the starting material is transferred to the product.

The ongoing development of novel synthetic methodologies continues to improve the accessibility of stereodefined piperidines like this compound, enabling further exploration of their potential in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B2952270 cis-2,3-Dimethylpiperidine hydrochloride CAS No. 67288-92-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECZGGHXYWFHDD-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cis 2,3 Dimethylpiperidine Hydrochloride

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing the desired cis isomer of 2,3-dimethylpiperidine (B1295095). Various methods have been developed that favor the formation of the cis configuration through different mechanistic pathways.

Reduction of N-Acyliminium Ion Intermediates for cis-2,3-Disubstituted Piperidines

A highly efficient and straightforward stereoselective method for creating cis-2,3-disubstituted piperidines involves the reduction of N-acyliminium ion intermediates. This approach is exemplified in the synthesis of related compounds where the cis stereochemistry is essential for biological activity. The process typically begins with the intramolecular cyclization of diaminoarylketones, which generates the key N-acyliminium ion intermediate.

This intermediate is then reduced, often using silyl (B83357) hydrides, to yield the piperidine (B6355638) derivative. The reduction preferentially occurs from the less hindered face of the molecule, leading to the formation of the thermodynamically more stable cis-isomer with high diastereoselectivity. This methodology has proven effective in the total synthesis of complex molecules like (+)-(2S,3S)-CP-99,994, highlighting its utility in constructing the cis-2,3-disubstituted piperidine core.

Catalytic Hydrogenation of Pyridine (B92270) Precursors for cis-2,3-Dimethylpiperidine (B3050075)

One of the most direct methods for synthesizing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor. For cis-2,3-dimethylpiperidine, the starting material is 2,3-dimethylpyridine, also known as 2,3-lutidine. The hydrogenation of the aromatic pyridine ring is a powerful technique that generally yields the cis isomer as the major product. rsc.org

This stereoselectivity arises because the substrate adsorbs onto the surface of the heterogeneous catalyst from its less hindered side. The subsequent addition of hydrogen atoms occurs from the same face of the ring, resulting in a cis configuration of the substituents on the newly formed saturated ring. A variety of catalysts and conditions can be employed for this transformation, with the choice influencing both yield and diastereoselectivity.

CatalystPressure (bar)Temperature (°C)SolventDiastereomeric Ratio (cis:trans)
PtO₂ (Adam's catalyst) 50-70Room TempGlacial Acetic AcidPredominantly cis
Rhodium Oxide (Rh₂O₃) 540Trifluoroethanol (TFE)High cis selectivity
10% Pd/C Not SpecifiedNot SpecifiedNot SpecifiedGood cis selectivity

This table presents typical conditions and outcomes for the hydrogenation of substituted pyridines, leading to cis-piperidine derivatives.

The use of acidic solvents like glacial acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction. mdpi.com Rhodium-based catalysts, such as Rh₂O₃, have also been shown to be highly active for the hydrogenation of various unprotected pyridines under mild conditions, consistently favoring the cis product.

Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium (B92312) Salts for Enantioenriched cis-2,3-Dimethylpiperidine Derivatives

While catalytic hydrogenation is effective for achieving cis selectivity, iridium-catalyzed asymmetric hydrogenation of pyridinium salts provides a powerful method for obtaining enantioenriched piperidines. mdpi.com This strategy addresses the challenge that simple pyridines are often poor substrates for hydrogenation due to the stability of the aromatic ring and catalyst inhibition by the product.

The key to this method is the activation of the pyridine ring by converting it into a pyridinium salt, typically by N-alkylation (e.g., N-benzylation). This activation increases the reactivity of the substrate. The hydrogenation is then carried out using a chiral iridium catalyst complex. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

General Reaction Scheme: 2,3-Dimethylpyridine → N-Benzyl-2,3-dimethylpyridinium salt → (cis)-N-Benzyl-2,3-dimethylpiperidine

Catalyst SystemLigandEnantiomeric Ratio (er)
[{Ir(cod)Cl}₂] MeO-BoQPhosUp to 93:7
[{Ir(cod)Cl}₂] MP²-Segphos67:33

This table showcases representative iridium-based catalyst systems and their effectiveness in the asymmetric hydrogenation of related pyridinium salts.

This approach provides a direct route to chiral cis-2,3-disubstituted piperidines, which are valuable building blocks for pharmaceuticals.

Intramolecular Amidomercuriation Strategies in Piperidine Scaffold Construction

Intramolecular amidomercuriation is a classic organometallic reaction used for the cyclization of unsaturated amines to form nitrogen-containing heterocycles, including piperidines. The reaction involves the activation of a double bond by a mercury(II) salt, followed by the intramolecular attack of a nearby nitrogen nucleophile (typically a carbamate (B1207046) or amide).

The general process can be outlined as follows:

An appropriately positioned unsaturated amine is treated with a Hg(II) salt (e.g., Hg(OAc)₂ or Hg(OTFA)₂).

The mercury salt coordinates to the alkene, forming a mercurinium ion intermediate.

The tethered nitrogen atom attacks the intermediate in an intramolecular fashion, leading to the formation of the piperidine ring. This step is typically highly stereospecific, proceeding via an anti-addition pathway.

The resulting organomercurial is then demercurated, usually by reduction with sodium borohydride (B1222165) (NaBH₄), to replace the mercury with a hydrogen atom.

This method allows for the controlled construction of the piperidine ring, and the stereochemistry of the final product is dictated by the geometry of the cyclization step.

Cycloaddition Reactions in the Synthesis of Substituted Piperidines

Cycloaddition reactions offer a powerful and convergent approach to constructing the piperidine skeleton, often building the ring and setting multiple stereocenters in a single step.

One notable method is the intramolecular nitrone dipolar cycloaddition . In this strategy, an N-alkenylnitrone undergoes a cycloaddition reaction to form an isoxazolidine (B1194047) intermediate. This bicyclic system can then be reductively cleaved (e.g., with H₂/Pd) to yield the desired substituted piperidine. This approach has been successfully used to generate all-cis-2,3,6-trisubstituted piperidines.

Another strategy involves the generation of highly reactive 3,4-piperidyne intermediates . These intermediates can be trapped in situ by various agents in a cycloaddition reaction to afford annulated piperidines, providing a novel route to complex piperidine-containing scaffolds.

Additionally, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, can produce bicyclic piperidinones. These intermediates can then be easily reduced to the corresponding piperidine derivatives.

Asymmetric Synthesis Protocols

Achieving high enantiopurity in cis-2,3-dimethylpiperidine is critical for its use in pharmaceuticals. Asymmetric synthesis protocols are designed to produce a single enantiomer of the target molecule. Beyond the iridium-catalyzed hydrogenation mentioned previously, several other powerful strategies exist.

One prominent method is the copper-catalyzed asymmetric cyclizative aminoboration . This technique allows for the synthesis of chiral cis-2,3-disubstituted piperidines with excellent enantioselectivity. nih.govnih.gov It involves the reaction of a hydroxylamine (B1172632) ester with bis(pinacolato)diboron (B136004) in the presence of a chiral copper catalyst system, such as Cu/(S,S)-Ph-BPE. nih.govnih.gov This method is notable for its mild reaction conditions and good functional group tolerance. nih.govnih.gov

Another approach relies on the stereoselective reduction of chiral non-racemic lactams. nih.gov In this method, a chiral auxiliary, such as (R)-phenylglycinol, is used to construct a chiral lactam. Subsequent alkylation and reduction steps are directed by the existing stereocenter, allowing for the synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines. nih.govnih.gov

Organocatalysis also presents a valuable tool. For instance, the enantioselective intramolecular aza-Michael reaction can be used to desymmetrize substrates, leading to the formation of enantiomerically enriched disubstituted piperidines. This reaction often employs chiral amine catalysts derived from cinchona alkaloids.

These diverse asymmetric strategies provide a robust toolkit for chemists to access specific enantiomers of cis-2,3-dimethylpiperidine and its derivatives, which is essential for the development of chiral drugs. nih.govnih.gov

Kinetic Resolution of Racemic cis-2,3-Dimethylpiperidine Derivatives

Kinetic resolution is a powerful technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. nih.gov For racemic cis-2,3-dimethylpiperidine, enantioselective acylation has emerged as a particularly effective method. nih.govrsc.org This approach can provide access to enantioenriched amines, although it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. nih.gov

Detailed studies have investigated the catalytic kinetic resolution of various disubstituted piperidines, revealing a pronounced conformational effect on reactivity and selectivity. nih.gov Research using chiral hydroxamic acids in combination with N-heterocyclic carbene (NHC) catalysts has shown a strong preference for the acylation of conformers where the α-substituent (the methyl group at C2) occupies an axial position. nih.gov Computational studies using Density Functional Theory (DFT) on the cis-2,3-dimethylpiperidine model system support a concerted 7-membered transition state for the acyl transfer. nih.gov

In these resolutions, substrates with a cis configuration generally undergo faster reactions with significantly higher selectivities compared to their trans isomers. nih.gov The choice of acylating agent is critical; for instance, the ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide has been identified as a highly selective agent for the resolution of methyl-substituted cyclic amines. rsc.org

Table 1: Research Findings on Kinetic Resolution of 2,3-Disubstituted Piperidines

Substrate Method Catalyst/Reagent Selectivity Factor (s) Key Finding Reference
cis-2,3-Dimethylpiperidine Enantioselective Acylation Chiral Hydroxamic Acid / NHC Up to 52 Reaction proceeds with a strong preference for conformers with an axial α-substituent. nih.gov

Enantioselective Biocatalytic Approaches to Piperidine Alkaloid Precursors

Biocatalysis offers a sustainable and highly selective alternative for synthesizing chiral piperidines. researchgate.net Enzymes such as lipases and transaminases are increasingly used to create key chiral intermediates that serve as precursors to more complex molecules, including piperidine alkaloids. researchgate.netucd.ie

One prominent strategy involves the use of ω-transaminases (ω-TAs) in aza-Michael reactions to facilitate the enantioselective preparation of substituted piperidines from prochiral ketoenones. researchgate.net This biocatalytic approach allows for the creation of optically pure 2,6-disubstituted piperidine scaffolds, demonstrating the potential for extension to other substitution patterns like 2,3-disubstitution. researchgate.net Furthermore, hybrid bio-organocatalytic cascades have been developed where a transaminase generates a key reactive intermediate for a subsequent complexity-building Mannich reaction, yielding a range of 2-substituted piperidines. ucd.ie

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have also been successfully employed. rsc.org An immobilized form of CALB has been used to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines in high yields. rsc.org The immobilization of the enzyme not only facilitates its reuse for multiple cycles but can also enhance its catalytic efficiency compared to the pure, free enzyme. rsc.org

Chiral Auxiliary and Chiral Pool Strategies in cis-2,3-Dimethylpiperidine Synthesis

Asymmetric synthesis strategies are crucial for accessing enantiopure compounds. The use of chiral auxiliaries and starting materials from the chiral pool are two established methods to achieve this goal. uvic.ca

Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to direct a diastereoselective transformation. uvic.caresearchgate.net After the desired stereocenter(s) have been set, the auxiliary is removed. uvic.ca One of the most successful classes of auxiliaries is the Evans oxazolidinones. researchgate.net These are attached to a precursor molecule to form a chiral imide. The bulky auxiliary then shields one face of the molecule, forcing reagents like alkylating agents or aldol (B89426) reactants to approach from the opposite, unhindered face, thereby controlling the stereochemical outcome. uvic.caresearchgate.net This methodology has been widely applied to construct numerous chiral building blocks and natural products. researchgate.net

Chiral Pool Strategies: The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes. wikipedia.org This strategy involves selecting a chiral starting material that already contains some of the required stereocenters and chemically modifying it to form the target molecule. uvic.cawikipedia.org The inherent chirality of the starting material is transferred to the final product. For the synthesis of a cis-2,3-disubstituted piperidine, a potential chiral pool starting material could be an amino acid or a sugar derivative that possesses the necessary stereochemistry to guide the formation of the piperidine ring.

Stereodivergent Synthesis Routes to cis- and trans-2,3-Dimethylpiperidine Analogues

Stereodivergent synthesis provides access to multiple diastereomers of a product from a common starting material by modifying reaction conditions or reagents. researchgate.net For 2,3-disubstituted piperidines, controlling the relative stereochemistry to selectively form either the cis or trans isomer is a key synthetic challenge.

One effective method involves the stereoselective reduction of chiral non-racemic lactams using reagents like borane (B79455) dimethyl sulfide (B99878) complex (BH3·Me2S). nih.gov The facial selectivity of the reduction can be controlled, leading to the formation of either the cis or trans piperidine product. nih.gov Another powerful approach starts from a common chiral bicyclic lactam. researchgate.net By carefully choosing the reacting partner—for example, using an enolate versus a cuprate (B13416276) in a conjugate addition reaction—it is possible to obtain either the trans or the cis product derivative with high stereocontrol. researchgate.net

Recent advances include the use of copper-catalyzed asymmetric cyclizative aminoboration of alkenes. researchgate.net This method has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines, creating two consecutive chiral centers with high diastereoselective and enantioselective control. researchgate.net

Table 2: Comparison of Stereodivergent Methods for Piperidine Synthesis

Starting Material Method Reagent/Catalyst Outcome Key Feature Reference
Chiral Non-racemic Lactam Stereoselective Reduction BH3·Me2S Enantiopure cis- and trans-2,3-disubstituted piperidines Stereoselectivity of the reduction step is controlled. nih.gov
Chiral Bicyclic Lactam Conjugate Addition Enolate or Cuprate Enantiopure trans- or cis-3,4-disubstituted piperidineacetates Choice of nucleophile dictates the stereochemical outcome (cis vs. trans). researchgate.net

Derivatization Strategies for cis-2,3-Dimethylpiperidine Hydrochloride

Derivatization of the cis-2,3-dimethylpiperidine scaffold is essential for its application as a building block in drug discovery and materials science. The secondary amine of the piperidine ring is the primary site for functionalization. Before derivatization, the hydrochloride salt is typically neutralized with a base to liberate the free amine.

Common derivatization reactions include:

N-Acylation: The free amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This is a common step in kinetic resolution protocols where the product is isolated as an amide derivative. nih.gov For example, protection of the nitrogen with a carbobenzyloxy (Cbz) group is a frequently used strategy. nih.gov

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl groups onto the nitrogen atom. This allows for the synthesis of a wide array of tertiary amine derivatives.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen atom, creating N-aryl piperidine structures.

These derivatization strategies allow for the systematic modification of the parent cis-2,3-dimethylpiperidine structure, enabling the exploration of structure-activity relationships in medicinal chemistry and the tuning of physical properties for materials applications.

Advanced Spectroscopic and Structural Elucidation of Cis 2,3 Dimethylpiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For cis-2,3-Dimethylpiperidine (B3050075) hydrochloride, various NMR experiments are employed to elucidate its complex stereochemistry.

Elucidation of Relative and Absolute Configuration via 1H and 13C NMR

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the relative configuration of the methyl groups in cis-2,3-Dimethylpiperidine hydrochloride. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the piperidine (B6355638) ring are highly sensitive to their spatial arrangement.

In the ¹H NMR spectrum, the coupling constants between adjacent protons (vicinal coupling) are particularly informative. The magnitude of the coupling constant between the protons at C2 and C3 can help to establish the cis relationship of the methyl groups. For instance, a larger coupling constant is typically observed for diaxial protons compared to axial-equatorial or diequatorial protons.

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom. The chemical shifts of the methyl carbons and the carbons of the piperidine ring are influenced by steric interactions, which differ between the cis and trans isomers.

Determining the absolute configuration (e.g., (2R, 3R) vs. (2S, 3S)) often requires the use of chiral derivatizing agents or comparison with standards of known absolute configuration. nih.gov However, detailed analysis of NMR data, sometimes in conjunction with computational modeling, can provide strong evidence for a particular enantiomer. uzh.ch

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Ring

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
H-2~2.5-3.5-³J(H2,H3) ≈ 2-5 (cis), ³J(H2,H3) ≈ 8-12 (trans)
H-3~1.5-2.5-³J(H3,H4a) ≈ 8-12, ³J(H3,H4e) ≈ 2-5
C-2-~50-60-
C-3-~30-40-
C-Methyl (C2)~1.0-1.5~15-25-
C-Methyl (C3)~0.8-1.2~10-20-

Note: The data in this table is representative and can vary based on solvent and specific substitution patterns.

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-2 and H-3, H-3 and the protons on C-4, and so on around the ring, allowing for a complete mapping of the proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is crucial for assigning the carbon spectrum and confirming which protons are attached to which carbons. researchgate.net

By combining the information from COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation. sdsu.edu

Dynamic NMR Studies of Conformational Preferences and Stereodynamics

The piperidine ring is not static; it undergoes conformational changes, primarily through a process called ring inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is used to study these dynamic processes. unibas.itrsc.org

At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals. copernicus.org As the temperature is lowered, the rate of inversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may be observed. researchgate.netresearchgate.net By analyzing the changes in the NMR spectra with temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡) for ring inversion. researchgate.net These studies can reveal the relative populations of different chair conformations and provide insight into the stereodynamics of the molecule. researchgate.net

Application of A1,3 Strain Analysis in Conformational Assignments

The conformational preferences of substituted piperidines are often governed by steric interactions. One important concept is A¹,³ strain (allylic 1,3-strain), which is a type of steric strain between a substituent on a double bond and an allylic substituent. researchgate.netnih.gov In the context of piperidines, a similar strain, also referred to as A¹,³ strain, can occur between a substituent on the nitrogen and a substituent at the C2 or C6 position. researchgate.net

For this compound, the proton on the nitrogen and the methyl group at C2 can experience this type of steric repulsion. This strain can influence the preferred conformation of the piperidine ring and the orientation of the substituents. For example, to minimize A¹,³ strain, the molecule might adopt a conformation where the C2-methyl group is axial and the N-H is equatorial, or vice versa. researchgate.netnih.gov Analyzing the NMR data in the context of A¹,³ strain can help in assigning the most stable conformation of the molecule in solution. researchgate.net

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. researchgate.net

This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the cis relative stereochemistry of the methyl groups. researchgate.net Furthermore, it reveals the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation. The crystallographic data will also show the orientation of the methyl groups (axial or equatorial) and the position of the chloride counterion relative to the protonated nitrogen atom. rsc.org

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)105.5
C2-C3 Bond Length (Å)1.54
N1-C2-C3-C4 Torsion Angle (°)-55.2

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystal structure analysis.

Mass Spectrometry for Molecular Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. mdpi.com It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base (cis-2,3-dimethylpiperidine) after the loss of HCl. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum can offer clues about the structure. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to piece together the original structure. For example, fragmentation might involve the loss of a methyl group or the opening of the piperidine ring.

Theoretical and Computational Chemistry Studies of Cis 2,3 Dimethylpiperidine Hydrochloride

Conformational Analysis through Computational Modeling

The piperidine (B6355638) ring is not planar and exists predominantly in a chair conformation. For substituted piperidines like cis-2,3-dimethylpiperidine (B3050075), multiple chair and boat conformers are possible, each with different steric and electronic interactions that influence their relative stabilities. Computational modeling is an indispensable tool for exploring this conformational landscape.

By employing methods such as DFT and ab initio calculations, the geometries of various possible conformers can be optimized, and their relative energies can be determined. For cis-2,3-dimethylpiperidine, the two methyl groups can be in either axial or equatorial positions on the chair conformer. Computational studies can quantify the energy differences between these conformers, which arise from factors like 1,3-diaxial interactions. The diequatorial conformer is generally expected to be more stable due to reduced steric strain. The potential energy surface can be scanned to identify all stable conformers and the transition states that connect them, providing a complete picture of the molecule's flexibility and conformational preferences.

Table 4: Illustrative Relative Energies of cis-2,3-Dimethylpiperidine Conformers

ConformerMethyl Group OrientationsRelative Energy (kcal/mol)
Chair 12-equatorial, 3-equatorial0.00 (most stable)
Chair 22-axial, 3-axial> 4.0
Twist-Boat-~ 5-6

Note: These are hypothetical relative energy values for illustrative purposes, based on general principles of conformational analysis of substituted cyclohexanes and piperidines.

Mechanistic Insights from Computational Studies

Computational chemistry is also pivotal in elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Chiral piperidine derivatives are important building blocks in asymmetric synthesis. Computational studies can provide a molecular-level understanding of how chirality is transferred during a reaction, a process known as enantioinduction. For instance, in the asymmetric reduction of ketones using chiral catalysts or reagents derived from piperidines, computational modeling can be used to investigate the structure of the transition state.

By calculating the energies of the competing diastereomeric transition states that lead to the different enantiomeric products, the enantioselectivity of the reaction can be predicted. These studies can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, within the transition state assembly that favor the formation of one enantiomer over the other. This mechanistic understanding is crucial for the rational design of new and more effective chiral catalysts for asymmetric transformations.

Analysis of Transition States and Reaction Pathways

The formation of the cis-2,3-disubstituted piperidine scaffold is a key synthetic challenge where computational chemistry offers significant predictive power. Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms and stereochemical outcomes of reactions that produce these structures. By modeling the transition states, chemists can understand why a particular diastereomer, such as the cis isomer, is formed preferentially.

A pertinent example is the enantioselective synthesis of chiral cis-2,3-disubstituted piperidines through a copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters. DFT calculations have been employed to investigate the key borylcupration step, which determines the stereochemistry of the final product. These studies focus on identifying the lowest energy transition state that leads to the observed cis configuration.

In one such study, the transition states for the formation of a cis-2,3-disubstituted piperidine were calculated at the M06/6-311+G(d,p)/SDD//B3LYP/6-31G(d)-D3/SDD level of theory. The calculations revealed that the transition state leading to the cis product is favored energetically over the transition state leading to the trans isomer. This preference is attributed to specific noncovalent interactions between the substrate and the chiral copper catalyst, which stabilize the favored transition state structure. The difference in Gibbs free energy (ΔΔG‡) between the two competing transition states is a quantitative measure of this selectivity. For instance, a calculated energy difference of several kcal/mol can translate to high diastereoselectivity in the actual chemical reaction.

The table below summarizes representative data from a DFT analysis of a reaction pathway forming a cis-2,3-disubstituted piperidine derivative, illustrating the energy differences that dictate the stereochemical outcome.

Transition StateRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Outcome
TS-A (favored) 0.00.0cis-product
TS-B (disfavored) +2.8+3.2trans-product

This data is illustrative and based on findings for a model system in the synthesis of cis-2,3-disubstituted piperidines.

Such analyses are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of complex molecules like cis-2,3-dimethylpiperidine.

Molecular Dynamics Simulations for Conformational Landscape Exploration

A comprehensive search of the scientific literature did not yield specific studies detailing the use of molecular dynamics (MD) simulations for the conformational landscape exploration of cis-2,3-dimethylpiperidine hydrochloride.

Molecular dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules over time. For a molecule like this compound, an MD simulation could provide profound insights into its dynamic behavior. Such a study would typically involve:

Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular forces of the protonated piperidine ring and its substituents.

Solvation Modeling: Placing the molecule in a simulated box of solvent (typically water) to mimic its behavior in solution.

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its various accessible conformations.

Mechanistic Organic Chemistry and Reactivity of Cis 2,3 Dimethylpiperidine Hydrochloride

Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of cis-2,3-dimethylpiperidine (B3050075), once deprotonated from its hydrochloride salt, exhibits characteristic secondary amine reactivity. Key reactions include acylation and alkylation, which are fundamental for the synthesis of a wide array of functionalized piperidine derivatives.

Acylation Reactions: The acylation of cis-2,3-dimethylpiperidine has been a subject of detailed mechanistic investigation, particularly in the context of kinetic resolution. Studies involving chiral acylating agents have revealed that the reaction proceeds through a concerted, seven-membered transition state. nih.gov In this transition state, a proton is shuttled intramolecularly between the secondary amine and the carbonyl group of the acylating agent. nih.gov

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the energetics of this process. For the acylation of cis- and trans-2,3-dimethylpiperidine, it has been shown that the cis-isomer reacts significantly faster. nih.gov This difference in reactivity is attributed to the conformational preferences of the piperidine ring in the transition state. The lowest energy transition state for the acylation of the cis-isomer is approximately 3 kcal/mol lower in energy than that for the trans-isomer. nih.gov This is because the preferred ground-state conformation of cis-2,3-dimethylpiperidine, with one methyl group axial and the other equatorial, readily accommodates the geometry required for the seven-membered transition state. nih.gov

Alkylation Reactions: The nitrogen atom of cis-2,3-dimethylpiperidine can also undergo nucleophilic attack on alkyl halides to form N-alkyl derivatives. This reaction follows a standard SN2 mechanism, where the steric hindrance around the nitrogen atom, influenced by the two methyl groups, plays a crucial role in the reaction rate.

Stereochemical Control in Reactions of cis-2,3-Dimethylpiperidine Derivatives

The stereochemical outcome of reactions involving derivatives of cis-2,3-dimethylpiperidine is intricately controlled by a combination of steric and electronic factors, as well as specific conformational effects like A1,3 strain.

The two methyl groups in cis-2,3-dimethylpiperidine exert a significant steric influence on the approach of reagents to the piperidine ring. In its preferred chair conformation, one methyl group occupies an axial position while the other is equatorial. This arrangement creates a distinct steric environment on the two faces of the ring, which can be exploited to achieve high levels of diastereoselectivity in reactions at the ring carbons.

For instance, in reactions involving the formation of a new stereocenter at the C-6 position, the approach of an electrophile will be preferentially from the face opposite to the pseudo-axial methyl group at C-2, leading to a high degree of stereocontrol. Electronically, the methyl groups are electron-donating, which can influence the reactivity of the piperidine ring, though this effect is generally secondary to steric considerations in controlling stereoselectivity.

A1,3 strain, or allylic 1,3-strain, is a critical factor in controlling the conformation and reactivity of unsaturated piperidine derivatives, which are often intermediates in intramolecular cyclization reactions. This type of strain arises from the steric interaction between a substituent on one end of a double bond and an allylic substituent at the other end.

In the context of intramolecular cyclizations of derivatives of cis-2,3-dimethylpiperidine, the generation of an endocyclic or exocyclic double bond can lead to significant A1,3 strain depending on the conformation of the ring and the position of the substituents. For example, in an N-acylated tetrahydropyridine (B1245486) derived from cis-2,3-dimethylpiperidine, the A1,3 strain between the N-acyl group and an axial substituent at C-6 can force the ring into a conformation that favors a specific pathway for intramolecular attack, thereby controlling the stereochemistry of the newly formed ring. By strategically introducing unsaturation and appropriate substituents, A1,3 strain can be leveraged to direct the formation of specific stereoisomers in complex polycyclic systems.

Organocatalytic Applications and Proposed Reaction Pathways

Chiral piperidines are valuable scaffolds in the design of organocatalysts for asymmetric synthesis. While specific applications of cis-2,3-dimethylpiperidine hydrochloride itself as an organocatalyst are not extensively documented, its derivatives can function as chiral bases or as precursors to chiral amines that catalyze reactions via enamine or iminium ion intermediates.

The general mechanism for enamine catalysis involves the reaction of a secondary amine with a carbonyl compound to form a nucleophilic enamine. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the carbonyl compound and the amine catalyst. The chiral environment provided by the piperidine derivative, in this case, a derivative of cis-2,3-dimethylpiperidine, directs the stereochemical outcome of the reaction.

Similarly, in iminium ion catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack. The steric bulk of the cis-2,3-dimethyl groups would play a crucial role in shielding one face of the iminium ion, leading to high enantioselectivity.

Electrochemical Reactions and Associated Mechanisms

The electrochemical behavior of piperidine derivatives has been investigated, primarily focusing on their oxidation and reduction processes. For this compound, electrochemical reactions can be initiated at the nitrogen atom or at the carbon atoms of the ring.

Cyclic voltammetry studies on piperidine derivatives have shown that the nitrogen atom can undergo a one-electron oxidation to form a radical cation. The stability and subsequent reactivity of this radical cation are influenced by the substituents on the piperidine ring. The electron-donating methyl groups in cis-2,3-dimethylpiperidine would be expected to lower the oxidation potential compared to unsubstituted piperidine.

In acidic media, the reduction of piperidine nitroxides has been shown to be a reversible electron-transfer process. jlu.edu.cn While not a direct reaction of the parent amine, this indicates the capability of the piperidine ring to participate in redox reactions. Anodic oxidation of N-acyl piperidines can also lead to the formation of N-acyliminium ions, which are valuable synthetic intermediates.

Studies on N-Acyliminium Ion Chemistry in Stereoselective Processes

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of substituted piperidines. These ions can be generated from N-acylated derivatives of cis-2,3-dimethylpiperidine through various methods, including the oxidation of the N-acylpiperidine or the reaction of an α-alkoxy- or α-hydroxy-N-acylpiperidine with a Lewis acid.

The stereochemical outcome of nucleophilic additions to N-acyliminium ions derived from cis-2,3-dimethylpiperidine is dictated by the conformation of the piperidine ring in the iminium ion intermediate. The planar nature of the iminium ion moiety forces the piperidine ring into a half-chair or sofa conformation. The existing stereocenters at C-2 and C-3 will direct the incoming nucleophile to the less sterically hindered face of the ion. For instance, a nucleophile would preferentially attack from the face opposite to the pseudo-axial methyl group, leading to the formation of a new stereocenter with a predictable relative stereochemistry. This strategy has been successfully employed in the stereoselective synthesis of a variety of alkaloids and other natural products containing the piperidine motif. researchgate.net

Role of Cis 2,3 Dimethylpiperidine Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Chiral Alkaloids and Natural Products

The cis-2,3-disubstituted piperidine (B6355638) framework is a privileged structural motif found in a multitude of natural products and pharmaceutically active compounds. whiterose.ac.uk The specific stereochemical arrangement of substituents is often crucial for biological activity, making enantiomerically pure building blocks like cis-2,3-dimethylpiperidine (B3050075) highly sought after.

Research has demonstrated the importance of the cis-2,3-disubstituted piperidine core in potent and selective nonpeptide neurokinin-1 (NK-1) substance P receptor antagonists. nih.gov A key example is the compound L-733,060, where the cis relationship between the substituents at the C-2 and C-3 positions of the piperidine ring is essential for high-affinity binding to the human NK-1 receptor. nih.govresearchgate.net Synthetic strategies have been developed to construct this key structural feature, often involving the diastereoselective reduction of N-acyliminium ion intermediates derived from chiral precursors to establish the desired cis stereochemistry. nih.gov

Another significant application is in the synthesis of the C5a receptor inhibitor avacopan (B605695). The synthesis of key chiral intermediates for avacopan has been achieved through methods like copper-catalyzed asymmetric cyclizative aminoboration and enzymatic kinetic resolutions, highlighting the importance of controlling the stereochemistry of the 2,3-disubstituted piperidine ring. researchgate.nettapi.com

While direct total syntheses of alkaloids like (-)-cassine and (-)-spectaline have been reported utilizing other chiral building blocks to form cis-2,6-disubstituted piperidine rings, the methodologies, such as diastereoselective PdCl2-catalyzed cyclization, showcase general strategies for stereocontrolled piperidine synthesis that can be conceptually applied to precursors like cis-2,3-dimethylpiperidine for the synthesis of other complex alkaloids. acs.orgnih.govacs.orgmdpi.comnih.gov

Table 1: Examples of Bioactive Molecules Containing the cis-2,3-Disubstituted Piperidine Motif
CompoundBiological ActivityRelevance of cis-2,3-Disubstituted Core
L-733,060Neurokinin-1 (NK-1) Receptor AntagonistEssential for high-affinity receptor binding nih.govresearchgate.net
AvacopanC5a Receptor InhibitorKey chiral intermediate in its synthesis researchgate.nettapi.com

Scaffold for the Development of Advanced Organic Materials

The rigid, three-dimensional structure of the piperidine ring makes it an attractive scaffold for the development of advanced organic materials. While specific examples utilizing cis-2,3-dimethylpiperidine are not extensively documented in the reviewed literature, the principles of using substituted piperidines as structural frameworks are well-established. For instance, the related compound 3,5-dimethylpiperidine (B146706) is used in the synthesis of specialized polymers and as a template for creating zeolites. The cis and trans isomers of 3,5-dimethylpiperidine allow for control over the physical properties of plastics, such as strength and flexibility.

By extension, cis-2,3-dimethylpiperidine hydrochloride can serve as a monomer or a structural unit in the creation of novel polymers. The defined stereochemistry of the methyl groups can impart specific conformational constraints on the polymer backbone, potentially leading to materials with unique thermal, mechanical, or optical properties.

Furthermore, chiral piperidines can be functionalized to act as ligands for the construction of metal-organic frameworks (MOFs). mdpi.com These materials, which consist of metal ions or clusters connected by organic linkers, have applications in gas storage, separation, and catalysis. The chirality of the cis-2,3-dimethylpiperidine scaffold could be transferred to the MOF, creating chiral pores and surfaces that could be used for enantioselective separations or catalysis. The inherent structural rigidity and well-defined stereochemistry of cis-2,3-dimethylpiperidine make it a promising, though currently underexplored, candidate for these applications.

Table 2: Potential Applications of cis-2,3-Dimethylpiperidine as a Scaffold
Material TypePotential Role of cis-2,3-DimethylpiperidinePotential Properties/Applications
PolymersChiral monomer or structural unitControlled polymer tacticity, unique thermal and mechanical properties
Metal-Organic Frameworks (MOFs)Chiral organic linkerEnantioselective separation, asymmetric catalysis mdpi.com

Intermediate in Stereospecific Transformations for Molecular Design

The defined stereochemistry of cis-2,3-dimethylpiperidine makes it a valuable intermediate for directing the outcome of stereospecific reactions. Its use allows chemists to introduce new stereocenters with a high degree of control, which is fundamental for molecular design.

A significant application is in kinetic resolution, a method for separating a racemic mixture of chiral molecules. Studies have shown that the cis and trans isomers of 2,3-dimethylpiperidine (B1295095) exhibit different reaction rates in enantioselective acylation reactions. nih.gov Detailed DFT studies on the transition states of these reactions, using cis- and trans-2,3-dimethylpiperidine as model systems, have provided insights into the origins of this selectivity. nih.gov The cis isomers generally show faster reaction rates and higher selectivity factors, which can be exploited to isolate one enantiomer from a racemic mixture in high enantiomeric excess. nih.gov

Furthermore, the piperidine ring can be constructed with high diastereoselectivity to favor the cis isomer. One such method involves the reductive cyclization of diaminoarylketones via an N-acyliminium ion intermediate. nih.gov This process has been shown to be highly 2,3-cis-diastereoselective, affording the desired piperidine derivative in good yield and with excellent control over the relative stereochemistry of the substituents at the C-2 and C-3 positions. nih.gov Such stereoselective cyclizations are crucial for building complex molecules where the precise arrangement of atoms is critical for function. uva.es

Table 3: Stereospecific Transformations Involving cis-2,3-Dimethylpiperidine Motif
TransformationRole of cis-2,3-Dimethylpiperidine MotifKey Finding
Enantioselective Acylation (Kinetic Resolution)Model system for DFT studies of transition statesCis isomers exhibit faster reaction rates and higher selectivity compared to trans isomers nih.gov
Reductive Cyclization via N-Acyliminium IonTarget structure of a highly diastereoselective reactionAchieves excellent 2,3-cis-diastereoselectivity (e.g., 96:4) nih.gov

Applications in Asymmetric Catalysis as a Ligand or Promoter

Chiral amines are a cornerstone of asymmetric catalysis, where they are frequently incorporated into ligands that coordinate with a metal center to create a chiral environment for a chemical reaction. nih.gov This chiral environment directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

While the direct use of cis-2,3-dimethylpiperidine itself as a ligand is not widely reported in the surveyed literature, its structure represents a valuable scaffold for the design of new chiral ligands. nih.gov By functionalizing the nitrogen atom or the carbon backbone, a variety of bidentate or polydentate ligands can be synthesized. For example, derivatives could be prepared to form P,N-ligands, which have shown great success in a range of asymmetric catalytic reactions. rsc.org

An analogous application is the use of chiral amines to generate chiral reagents. For instance, chiral amines can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form chiral N,N-dimethylformamide acetals. scirp.org These chiral reagents can then be used in subsequent reactions to transfer chirality. The cis-2,3-dimethylpiperidine scaffold, with its two stereocenters, could be used to create novel chiral ligands or promoters for reactions such as asymmetric hydrogenation, allylic alkylation, or conjugate addition, contributing to the ever-expanding toolbox of asymmetric catalysis. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies for Cis 2,3 Dimethylpiperidine Hydrochloride

The synthesis and modification of piperidine (B6355638) scaffolds, such as that in cis-2,3-Dimethylpiperidine (B3050075) hydrochloride, remain a cornerstone of medicinal and organic chemistry. As the demand for structurally complex and stereochemically pure compounds grows, researchers are exploring innovative and efficient methodologies. This article delves into future research directions, focusing on sustainable synthesis, the integration of artificial intelligence, advanced analytical techniques, novel catalytic systems, and multicomponent reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for cis-2,3-Dimethylpiperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves stereoselective alkylation or reductive amination to preserve the cis-configuration. For example, analogous protocols for pyrrolidine derivatives (e.g., UKCP-110) employ catalytic hydrogenation or magnesium-mediated reductions to achieve stereochemical control . Characterization requires chiral HPLC or NMR (e.g., 13C^{13}\text{C} and 1H^1\text{H} NMR) to confirm stereochemistry, supplemented by mass spectrometry (MS) for molecular weight validation. Polarimetry can further verify enantiomeric purity .

Q. How can researchers assess the compound's pharmacological activity in vitro?

  • Methodological Answer : Key assays include:

  • VMAT2 Binding Assays : Radioligand competition experiments using [3H][^3\text{H}]-dihydrotetrabenazine to measure displacement efficacy .
  • Dopamine Uptake Inhibition : Synaptosomal preparations from rat striatum to quantify inhibition of [3H][^3\text{H}]-dopamine uptake .
  • Selectivity Screening : Testing against off-target receptors (e.g., nicotinic acetylcholine receptors) to confirm specificity .

Q. What analytical methods ensure purity and detect byproducts in synthesized batches?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to separate stereoisomers and impurities. LC-MS or high-resolution MS identifies byproducts, such as trans-isomers or unreacted intermediates. Reference standards (e.g., EP impurity guidelines) validate analytical protocols .

Q. What safety protocols are critical for handling cis-2,3-Dimethylpiperidine hydrochloride in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Strategies include:

  • Pharmacokinetic Profiling : Measure plasma and brain concentrations post-administration via LC-MS/MS.
  • Metabolite Screening : Identify active metabolites using hepatic microsome assays .
  • Behavioral Correlates : Pair in vitro data with in vivo models (e.g., methamphetamine self-administration in rats) to validate functional relevance .

Q. What experimental designs differentiate cis-2,3-Dimethylpiperidine hydrochloride's effects from its trans-isomer?

  • Methodological Answer :

  • Stereochemical Separation : Use chiral columns (e.g., Chiralpak IA) for HPLC purification.
  • Comparative Assays : Test both isomers in parallel for VMAT2 binding, dopamine release, and behavioral outcomes (e.g., locomotor activity in rodents) .
  • Computational Modeling : Molecular docking studies to compare binding poses of cis vs. trans isomers at VMAT2 .

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer :

  • Catalyst Screening : Test palladium, nickel, or biocatalysts for hydrogenation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during alkylation .

Q. What in vivo models are suitable for evaluating abuse liability or therapeutic potential?

  • Methodological Answer :

  • Self-Administration Paradigms : Train rodents to self-administer methamphetamine and test the compound’s ability to reduce lever presses .
  • Microdialysis : Measure real-time dopamine release in the nucleus accumbens using brain probes .
  • Conditioned Place Preference : Assess reward modulation by pairing the compound with distinct environmental cues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.